molecular formula C9H8N2O2 B183444 Methyl 4-amino-3-cyanobenzoate CAS No. 159847-80-0

Methyl 4-amino-3-cyanobenzoate

Cat. No. B183444
M. Wt: 176.17 g/mol
InChI Key: QSPXZVQTLYMWEU-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-cyanobenzoate” is an organic compound with the molecular formula C9H8N2O2 . It is used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . It also acts as a dye intermediate .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “Methyl 4-amino-3-cyanobenzoate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-cyanobenzoate” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 176.17 .


Chemical Reactions Analysis

Cyanoacetamide derivatives, like “Methyl 4-amino-3-cyanobenzoate”, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-cyanobenzoate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Organic Chemistry Teaching : A study demonstrated the use of Fischer esterification reaction for synthesizing 4-amino-3-nitrobenzoic acid methyl ester, potentially applicable in introductory organic chemistry courses. This compound's synthesis and characterization, including its bright-yellow color and purification process, make it an effective teaching tool in organic chemistry labs (Kam, Levonis, & Schweiker, 2020).

  • Antiproliferative Activity and Drug Development : The synthesis and evaluation of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate derivatives, including a variant of Methyl 4-amino-3-cyanobenzoate, were studied. These compounds showed potential as antiproliferative agents, with virtual target predictions and docking studies indicating their cytotoxic properties (Yurttaş, Evren, & Özkay, 2022).

  • Catalysis and Organic Synthesis : A research study focused on the use of a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This work highlighted the application of Methyl 4-amino-3-cyanobenzoate in the synthesis of complex organic compounds with potentially significant pharmacological activities (Maleki & Ashrafi, 2014).

  • Diuretic Compounds Synthesis : Research on the bioactivity of 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives, structurally related to Methyl 4-amino-3-cyanobenzoate, found these compounds to exhibit both diuretic and antidiuretic effects. This study contributed to the understanding of structure-effect relationships in diuretic compounds (Kravchenko, 2018).

  • Hydrogen-Bonding Studies in Crystallography : Investigations into the structures of hydrogen-bonded chains and sheets in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate provided insights into the molecular electronic structures and intermolecular interactions, which are crucial for understanding the properties of compounds like Methyl 4-amino-3-cyanobenzoate (Portilla et al., 2007).

  • Synthesis of Pyrrole Derivatives : A study on the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones showed the application of Methyl 4-amino-3-cyanobenzoate in creating pyrrole-containing products, which are important in various chemical and pharmaceutical processes (Galenko et al., 2019).

  • Insecticide Research : The metabolism of insecticidally active compounds, specifically related to the GABAA receptor antagonist class, was investigated. This study contributes to the understanding of the biochemical and pharmacological roles of cyanobenzoates in insecticide activity (Deng, Palmer, Toia, & Casida, 1990).

  • Cosmetic and Food Preservative Analysis : Methyl 4-hydroxybenzoate, a compound related to Methyl 4-amino-3-cyanobenzoate, was studied for its role as an anti-microbial agent in cosmetics and as a food preservative. The research included crystal structure analysis and theoretical calculations, providing insight into the properties of related benzoate compounds (Sharfalddin et al., 2020).

  • Solubility Studies in Pure Solvents : An experiment on the solubility of 2-amino-3-methylbenzoic acid, a compound structurally related to Methyl 4-amino-3-cyanobenzoate, in various solvents is crucial for its purification and has implications for the handling and processing of similar compounds (Zhu et al., 2019).

  • Antitumor Prodrug Development : The creation of amino acid prodrugs of novel antitumor benzothiazoles, structurally akin to Methyl 4-amino-3-cyanobenzoate, was studied. This research is significant for the development of new, effective cancer treatments (Bradshaw et al., 2002).

Safety And Hazards

“Methyl 4-amino-3-cyanobenzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

methyl 4-amino-3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPXZVQTLYMWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439911
Record name METHYL 4-AMINO-3-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-cyanobenzoate

CAS RN

159847-80-0
Record name Methyl 4-amino-3-cyanobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159847-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 4-AMINO-3-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Crosby, J Moilliet, JS Parratt, NJ Turner - Journal of the Chemical …, 1994 - pubs.rsc.org
A series of aromatic dinitriles have been examined as substrates for an immobilised whole cell Rhodococcus sp. that catalyses the hydrolysis of nitrites to amides and/or carboxylic acids…
Number of citations: 104 pubs.rsc.org

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